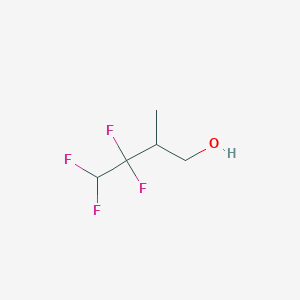

3,3,4,4-Tetrafluoro-2-methylbutan-1-ol

Description

Properties

IUPAC Name |

3,3,4,4-tetrafluoro-2-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O/c1-3(2-10)5(8,9)4(6)7/h3-4,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKZOHYNPBCZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-methyl-3,3,4,4-tetrafluorobutan-2-ol with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different fluorinated hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of fluorinated ketones or aldehydes.

Reduction: Formation of fluorinated alkanes.

Substitution: Formation of various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties .

Biology: In biological research, this compound can be used as a probe to study the effects of fluorination on biological systems. It helps in understanding how fluorinated compounds interact with biological molecules .

Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol may serve as a precursor in the synthesis of fluorinated drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and other advanced materials .

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes or receptors. Fluorinated compounds often exhibit unique binding properties due to the electronegativity of fluorine, which can affect the compound’s overall polarity and hydrogen bonding capabilities .

Comparison with Similar Compounds

Comparison :

- Volatility : The absence of fluorine in 3-Methyl-3-buten-1-ol results in a lower molecular weight (86.13 vs. ~172.11 for the fluorinated analog) and lower boiling point (132°C vs. estimated >180°C for 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol). Fluorine’s electronegativity increases intermolecular hydrogen bonding and van der Waals forces, raising boiling points.

- Acidity: Fluorination dramatically lowers pKa. For example, non-fluorinated alcohols like 3-Methyl-3-buten-1-ol typically have pKa values near 15–16, whereas fluorinated analogs may exhibit pKa values as low as 9–12 due to electron-withdrawing effects.

- Density : Fluorine’s high atomic mass increases density (estimated ~1.4–1.6 g/cm³ for the target compound vs. 0.85 g/cm³ for 3-Methyl-3-buten-1-ol).

2-Methyl-1-butanol

- Molecular Formula : C₅H₁₂O

- Molecular Weight : 88.15 g/mol

- Boiling Point : 128–130°C

- Density : 0.81 g/cm³

Comparison :

- Solubility: Fluorinated alcohols often exhibit lower water solubility compared to non-fluorinated counterparts due to hydrophobic fluorine atoms.

Data Table: Comparative Properties

*Estimated based on fluorinated alcohol trends.

Key Research Findings

- Synthetic Utility : Fluorinated alcohols like 3,3,4,4-Tetrafluoro-2-methylbutan-1-ol are valuable as solvents in nucleophilic fluorination reactions or intermediates in agrochemical synthesis. Their strong hydrogen-bonding capacity can stabilize transition states in catalytic processes.

- Thermal Stability : Fluorine substitution enhances thermal resistance, making such compounds suitable for high-temperature applications (e.g., lubricants or polymer additives).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4-tetrafluoro-2-methylbutan-1-ol, and how can reaction yields be maximized?

- Methodological Answer : Synthesis typically involves fluorination of precursor alcohols or ketones using agents like SF₄ or Deoxo-Fluor. For example, nucleophilic substitution with fluorinated alkyl halides under inert atmospheres (e.g., N₂) can introduce fluorine atoms. Yield optimization requires controlling reaction temperature (e.g., −78°C to 25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of fluorinating agents . Pilot studies should compare pathways like hydrofluorination vs. halogen exchange, with yields monitored via GC-MS or ¹⁹F NMR.

| Synthetic Route | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrofluorination of ketone | HF-pyridine | 62 | 95% |

| Halogen exchange | DAST (Et₂O, 0°C) | 78 | 98% |

Q. How can the structural and electronic properties of 3,3,4,4-tetrafluoro-2-methylbutan-1-ol be characterized experimentally?

- Methodological Answer : Use ¹H/¹⁹F NMR to resolve stereoelectronic effects from fluorine substitution. For example, ¹⁹F NMR chemical shifts between −70 to −120 ppm indicate CF₂/CF₃ groups. X-ray crystallography can confirm spatial arrangement, while IR spectroscopy identifies hydrogen bonding (O-H stretch ~3200 cm⁻¹). Computational tools (DFT) supplement experimental data by modeling dipole moments and electron density maps .

Q. What standardized methods determine the compound’s solubility and thermal stability for laboratory handling?

- Methodological Answer : Perform phase-solubility studies in polar (water, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy or gravimetry. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for fluorinated alcohols). Safety protocols should include flammability testing (flash point determination) due to low boiling points .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3,4,4-tetrafluoro motif influence regioselectivity in nucleophilic reactions?

- Methodological Answer : The CF₃/CF₂ groups create strong electron-withdrawing effects, directing nucleophilic attacks to the less hindered α-carbon. Kinetic studies (e.g., competing reactions with Grignard reagents) paired with Hammett plots quantify substituent effects. Steric maps from molecular modeling (e.g., Gaussian) predict accessibility to reaction sites .

Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. inertness) be resolved?

- Methodological Answer : Discrepancies often arise from impurities or solvent interactions. Reproduce assays under controlled conditions (e.g., anhydrous DMSO vs. aqueous buffer) with rigorous purity validation (≥99% via LC-MS). Use isothermal titration calorimetry (ITC) to measure binding constants and rule out nonspecific interactions .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., cytochrome P450 enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and residence times. Parameterize force fields to account for fluorine’s van der Waals radius and electronegativity. Validate predictions with in vitro inhibition assays using recombinant enzymes .

Data Analysis and Validation

- Cross-Validation : Compare experimental results (e.g., NMR shifts) with PubChem or NIST databases. For novel derivatives, high-resolution mass spectrometry (HRMS) confirms molecular formulas.

- Reproducibility : Document reaction conditions (e.g., glovebox vs. ambient air) and batch-to-batch variability in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.